(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid
Description
Systematic IUPAC Nomenclature and Isomer Designation
The systematic IUPAC name for this compound is (Z)-2-chloro-3-(chloromethyl)but-2-enedioic acid . The (Z) designation specifies the spatial arrangement of substituents around the double bond at position 2 of the butenedioic acid backbone. In this configuration, the higher-priority groups (chlorine and chloromethyl) reside on the same side of the double bond. This contrasts with the (E) isomer, where these groups would occupy opposite sides. The compound’s stereochemistry influences its reactivity and physical properties, as cis configurations often exhibit distinct intermolecular interactions compared to trans isomers.
Molecular Formula and Structural Representation
The molecular formula of (Z)-2-chloro-3-(chloromethyl)-2-butenedioic acid is C₅H₄Cl₂O₄ , with a molecular weight of 198.99 g/mol . Its structure features a four-carbon chain (butene) with two carboxylic acid groups at positions 1 and 4, a chlorine atom at position 2, and a chloromethyl (-CH₂Cl) group at position 3. The double bond between carbons 2 and 3 adopts the Z configuration, as confirmed by its InChI key (XCQFNBRZFLBACO-NSCUHMNNSA-N) .
The SMILES notation for the compound is C(/C(=C(/C(=O)O)\Cl)/C(=O)O)Cl , which explicitly defines the connectivity and stereochemistry. The presence of two electron-withdrawing chlorine atoms adjacent to the double bond enhances the acidity of the carboxylic acid groups compared to non-chlorinated analogs.
CAS Registry Number and Alternative Identifiers
The compound is registered under the CAS number 215226-74-7 . Additional identifiers include:
Synonyms such as (2Z)-2-chloro-3-(chloromethyl)-2-butenedioic acid and CCRIS 8233 are used interchangeably in chemical databases. These identifiers ensure precise referencing in regulatory, research, and industrial contexts.
Comparative Analysis With Related Butenedioic Acid Derivatives
Butenedioic acid derivatives exhibit structural diversity due to variations in substituents and stereochemistry. The following table highlights key differences between (Z)-2-chloro-3-(chloromethyl)-2-butenedioic acid and related compounds:
Key distinctions :
- Substituent effects : The chlorine and chloromethyl groups in (Z)-2-chloro-3-(chloromethyl)-2-butenedioic acid increase its molecular weight by 84.92 g/mol compared to maleic acid (116.07 g/mol). These groups also enhance its electrophilicity, making it more reactive in nucleophilic addition reactions.
- Steric and electronic influences : Unlike maleic acid, which undergoes thermal isomerization to fumaric acid, the bulky chloromethyl group in (Z)-2-chloro-3-(chloromethyl)-2-butenedioic acid restricts conformational flexibility, stabilizing the Z configuration.
- Acidity : The electron-withdrawing chlorine atoms lower the pKa values of the carboxylic acid groups relative to unsubstituted butenedioic acids. For example, maleic acid has pKa values of 1.92 and 6.27, while the chlorinated analog’s acidity is expected to be significantly higher, though experimental data remain limited.
Properties
CAS No. |
215226-74-7 |
|---|---|
Molecular Formula |
C5H4Cl2O4 |
Molecular Weight |
198.99 g/mol |
IUPAC Name |
(Z)-2-chloro-3-(chloromethyl)but-2-enedioic acid |
InChI |
InChI=1S/C5H4Cl2O4/c6-1-2(4(8)9)3(7)5(10)11/h1H2,(H,8,9)(H,10,11)/b3-2+ |
InChI Key |
XCQFNBRZFLBACO-NSCUHMNNSA-N |
Isomeric SMILES |
C(/C(=C(/C(=O)O)\Cl)/C(=O)O)Cl |
Canonical SMILES |
C(C(=C(C(=O)O)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Maleic Acid or Maleic Anhydride
The most common and well-documented synthetic route to (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid involves the selective chlorination of maleic acid or maleic anhydride. The process typically proceeds as follows:
- Starting Material: Maleic acid or maleic anhydride
- Chlorinating Agent: Chlorine gas (Cl2)
- Catalysts: Often iron(III) chloride (FeCl3) or other Lewis acids to facilitate chlorination
- Solvents: Non-polar solvents such as carbon tetrachloride (CCl4) or chloroform (CHCl3) are used to dissolve reactants and control reaction rate
- Temperature: Controlled between 0°C and 50°C to optimize selectivity and yield
- Reaction Time: Varies depending on scale and conditions, typically several hours
This method yields the (Z)-isomer predominantly due to the stereoselective addition of chlorine across the double bond in maleic acid derivatives.
Industrial Continuous Flow Chlorination
For large-scale production, continuous flow reactors are employed to maintain precise control over reaction parameters:
- Continuous Feeding: Maleic anhydride is continuously introduced into the reactor
- Chlorination: Chlorine gas is bubbled through the reaction mixture under controlled temperature and pressure
- Purification: The crude product is purified by crystallization or distillation to achieve high purity
- Advantages: Enhanced safety, reproducibility, and scalability compared to batch processes
This approach allows for efficient production with consistent quality, suitable for industrial applications.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Temperature | 0–50°C | Lower temperatures favor selectivity |
| Solvent | Carbon tetrachloride, chloroform | Non-polar solvents stabilize intermediates |
| Chlorine Concentration | Stoichiometric to slight excess | Excess chlorine can lead to over-chlorination |
| Catalyst | FeCl3 or similar Lewis acids | Enhances chlorination rate |
| Reaction Time | 2–6 hours | Monitored by thin-layer chromatography (TLC) |
Monitoring reaction progress by TLC or spectroscopic methods (NMR, IR) is critical to avoid side reactions and optimize yield.
Mechanistic Insights
The chlorination proceeds via electrophilic addition of chlorine to the double bond of maleic acid derivatives, forming a chloronium ion intermediate. Subsequent nucleophilic attack by chloride ion leads to the formation of the chloromethyl substituent at the 3-position. The (Z)-configuration is favored due to the steric and electronic environment during the addition step.
Purification Techniques
Post-reaction, the crude product typically contains unreacted starting materials and side products. Purification methods include:
- Crystallization: Using solvents such as ethyl acetate or acetone to selectively crystallize the product
- Distillation: Under reduced pressure to separate based on volatility differences
- Recrystallization: To improve purity for analytical or application purposes
These methods ensure the isolation of (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid with high purity suitable for research or industrial use.
Comparative Data on Preparation Routes
| Preparation Method | Advantages | Disadvantages | Typical Yield (%) | Scale Suitability |
|---|---|---|---|---|
| Batch chlorination of maleic acid | Simple setup, well-studied | Limited scalability, safety risks | 70–85 | Laboratory to pilot |
| Continuous flow chlorination | High control, scalable, safer | Requires specialized equipment | 80–90 | Industrial |
| Alternative chlorinating agents (e.g., SOCl2) | Potential for different derivatives | More complex reaction control | Variable | Research scale |
Research Findings and Analytical Confirmation
- Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure and purity of the compound. The (Z)-isomer shows characteristic coupling constants and chemical shifts consistent with the chloromethyl and chloro substituents.
- Chromatographic Monitoring: Thin-layer chromatography (TLC) is used during synthesis to monitor reaction progress and optimize conditions.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic pattern consistent with dichlorinated species.
Chemical Reactions Analysis
Tautomerization and pH-Dependent Stability
In aqueous solutions, the compound undergoes pH-dependent tautomerization:
Table 2: Stability and Tautomerization
| pH | Dominant Form | Half-Life (25°C) | Source |
|---|---|---|---|
| 2.8 | Cyclic furanone (closed form) | 38 years | |
| 7.8 | Open-chain butenedioic acid | 7.4 days |
The open-chain form predominates at neutral-to-alkaline pH, enhancing reactivity with nucleophiles .
Nucleophilic Substitution Reactions
Electrophilic chlorine atoms undergo substitution with nucleophiles:
Table 3: Substitution Reactions
| Nucleophile | Product | Conditions | Source |
|---|---|---|---|
| NH₃ | 3-Aminomethyl derivative | Ethanol, 60°C | |
| CH₃OH | Methyl ester | H₂SO₄ catalyst | |
| HS⁻ | Thioether adduct | pH 7.5, 25°C |
Glutathione and serum albumin reduce mutagenicity by forming covalent adducts .
Decarboxylation and Elimination
Thermal or acidic conditions trigger decarboxylation:
Key Pathways :
Polymerization Potential
Under radical initiators (e.g., AIBN), the compound forms cross-linked polymers via radical chain mechanisms. Inhibitors like hydroquinone suppress this reaction.
Biological Interactions
The compound forms DNA adducts, inducing GC→TA transversions in Salmonella typhimurium TA100 . Its mutagenicity is mitigated by nucleophiles like L-cysteine .
Mass Spectrometric Fragmentation
Key fragmentation patterns include:
Environmental Reactivity
In chlorinated water, it reacts with humic acids to form mutagenic byproducts like MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) .
Scientific Research Applications
Genotoxicity Studies
(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid has been investigated for its mutagenic properties. Studies using the Salmonella microsome assay have shown that it exhibits significant mutagenicity, which is crucial for understanding its behavior in the environment and potential impacts on human health. The compound has been linked to DNA damage in various organisms, highlighting its relevance in environmental toxicology .
Water Quality Monitoring
This compound has been detected in chlorinated drinking water systems, raising concerns about water quality and safety. It was found at concentrations of up to 961 ng/L in fulvic acid samples from a North Carolina municipality . Its presence is significant for assessing the risks associated with disinfection byproducts in drinking water.
Carcinogenic Potential
Research indicates that (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid may have carcinogenic properties. In rodent studies, it induced tumors in multiple organs, including the thyroid and liver, suggesting a need for further investigation into its long-term effects on human health . The compound's ability to cause DNA damage positions it as a candidate for further toxicological assessment.
Pharmacological Research
The compound's structural characteristics make it a subject of interest in pharmacological research. Its potential as an antitumor agent is being explored due to its ability to interact with biological macromolecules and induce cellular responses that could be leveraged in cancer therapy .
Case Studies
Mechanism of Action
The mechanism of action of (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid involves its interaction with molecular targets through its chlorinated functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. The pathways involved include nucleophilic substitution and addition reactions, which can alter the structure and function of the target molecules.
Comparison with Similar Compounds
(2Z)-2-Chloro-3-methylbut-2-enedioic Acid (CAS 161708-24-3)
Molecular Formula : C₅H₅ClO₄
Molecular Weight : 164.54 g/mol
Key Differences :
- Substituent : Lacks the chloromethyl group at position 3; instead, it has a methyl (-CH₃) group.
- Physical Properties : Lower molecular weight and likely reduced density compared to the target compound.
- Reactivity : The methyl group is less electronegative than chloromethyl, leading to weaker electron-withdrawing effects. This reduces electrophilic reactivity in substitution reactions compared to the target compound .
| Property | Target Compound | 3-Methyl Analog |
|---|---|---|
| Molecular Weight (g/mol) | 198.99 | 164.54 |
| Substituent at Position 3 | -CH₂Cl | -CH₃ |
| Boiling Point (°C) | 368.6 | Not reported |
| Density (g/cm³) | 1.71 | Not reported |
(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic Acid (EMX, CAS 122551-89-7)
Molecular Formula : C₅H₃Cl₃O₃
Key Differences :
- Functional Groups : Contains a ketone (4-oxo) group instead of a carboxylic acid at position 3.
- Substituent : Dichloromethyl (-CCl₂H) group at position 3, which is more electron-withdrawing than chloromethyl.
| Property | Target Compound | EMX |
|---|---|---|
| Functional Group at Position 4 | -COOH | -C(O)OH |
| Chlorine Count | 2 | 3 |
| Carcinogenicity Potential | Not studied | High (LM class) |
Fluorinated Butenedioic Acid Esters (e.g., CAS 86130-60-1)
Molecular Formula : C₁₄H₅F₁₇O₄ (example)
Key Differences :
- Substituents : Perfluorinated alkyl chains instead of chlorinated groups.
- Applications: Used in polymer synthesis (e.g., surfactants, non-stick coatings) due to fluorinated chains’ thermal stability and low surface tension .
- Reactivity : Fluorine’s strong electronegativity and C-F bond stability contrast sharply with the hydrolytic lability of C-Cl bonds in the target compound .
Structural and Reactivity Insights
- The chloromethyl group enhances electrophilicity compared to methyl or fluorinated analogs.
- Acidity : The diacid groups (pKa ~2–3) make the compound highly polar, whereas esters (e.g., fluorinated analogs) are less acidic and more lipophilic.
- Synthetic Utility : The target compound’s chloromethyl group can undergo nucleophilic substitution, while EMX’s ketone group may participate in condensation reactions .
Biological Activity
(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid, also known as a chlorinated derivative of butenedioic acid, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes both chloro and chloromethyl groups, contributing to its reactivity and biological interactions.
The molecular formula for (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid is C5H4Cl2O4. It can be synthesized through various methods, typically involving the chlorination of maleic acid derivatives. One common synthetic route involves the reaction of maleic anhydride with chlorine gas in the presence of a catalyst like iron(III) chloride under controlled conditions.
Biological Activity Overview
Research has indicated that (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid exhibits several biological activities, particularly in the realms of antimicrobial and antifungal properties. The following sections delve into specific findings related to these activities.
Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. For instance:
- Bacterial Inhibition : In vitro studies demonstrated that (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Mechanism of Action : The mechanism by which this compound exerts its antimicrobial effects is thought to involve disruption of bacterial cell wall synthesis, likely due to the electrophilic nature of the chloro groups, which can form covalent bonds with nucleophilic sites on proteins involved in cell wall integrity .
Antifungal Activity
The antifungal potential of (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid has also been explored:
- Fungal Strains Tested : The compound has shown efficacy against common fungal pathogens such as Candida albicans and Aspergillus niger.
- Inhibition Concentrations : Minimum inhibitory concentrations (MICs) were determined to be within a range that suggests potential for therapeutic applications in treating fungal infections.
Case Studies
Several case studies have been conducted to further elucidate the biological activity of (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid:
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial efficacy against various pathogens.
- Methodology : Disk diffusion method was employed to evaluate inhibition zones.
- Results : Notable inhibition zones were observed for both bacterial and fungal strains, indicating strong antimicrobial properties.
- Toxicological Assessment :
Comparative Analysis
To better understand the biological activity of (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid, it is useful to compare it with similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Antifungal Activity |
|---|---|---|---|
| (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid | C5H4Cl2O4 | High | Moderate |
| 2-Chloro-3-(dichloromethyl)but-2-enedioic acid | C5H3Cl3O4 | Moderate | Low |
| 2-Bromo-3-(dichloromethyl)but-2-enedioic acid | C5H3BrCl3O4 | Low | Moderate |
This table highlights that (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid exhibits superior antimicrobial properties compared to its analogs, making it a candidate for further research and potential pharmaceutical development.
Q & A
Basic Research Questions
Q. What are the key structural features of (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid, and how can they be confirmed experimentally?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve the stereochemistry and confirm the (Z)-configuration. Programs like SHELXL or SHELXT automate structure determination by analyzing reflection data and Laue group symmetry. For visualization and refinement, WinGX and ORTEP for Windows provide tools for anisotropic displacement ellipsoid modeling and metric analysis of molecular geometry .
- Key Data : The compound has a molecular formula of C₅H₄Cl₂O₃ (MW: 182.99) with a 4-oxobutenoic acid backbone and chlorinated substituents. Toxicity data (e.g., mutagenicity in Salmonella assays) should align with structural reactivity .
Q. What safety precautions are necessary when handling (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid?
- Methodology : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. Toxicity data indicate mutagenicity (250 ng/plate in Salmonella assays) and decomposition into toxic Cl⁻ vapors upon heating . Store in a cool, dry environment, and dispose of waste via approved hazardous chemical protocols.
Advanced Research Questions
Q. How can researchers resolve discrepancies in molecular formula data across sources (e.g., C₅H₄Cl₂O₃ vs. C₅H₃Cl₃O₄)?
- Methodology : Cross-reference authoritative databases (e.g., PubChem, ChemIDplus) and validate via experimental techniques:
- Elemental analysis : Quantify C, H, Cl, and O content.
- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- NMR spectroscopy : Assign peaks to specific protons and carbons (e.g., chloromethyl groups resonate at δ ~4.5–5.0 ppm in ¹H NMR) .
Q. How to design an experiment to assess the mutagenic potential of (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid?
- Methodology :
- Salmonella/microsome assay (Ames test) : Use TA98 and TA100 strains to detect frameshift and base-pair mutations. Dose-response curves at 250 ng/plate can quantify mutagenic potency .
- SOS chromotest : Measure DNA damage via β-galactosidase induction in E. coli. Compare with positive controls (e.g., MX, a related mutagen) and validate statistical significance using Student’s t-test .
Q. What are the best practices for analyzing and presenting data in studies involving this compound?
- Methodology :
- Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for dose-response studies. Report p-values and confidence intervals.
- Data visualization : Use OriginLab or Python’s Matplotlib for dose-response curves. Highlight key peaks in chromatograms or NMR spectra .
- Reproducibility : Archive raw data (e.g., .cif files for crystallography) in repositories like Zenodo or Cambridge Structural Database (CSD) .
Contradictory Data Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
